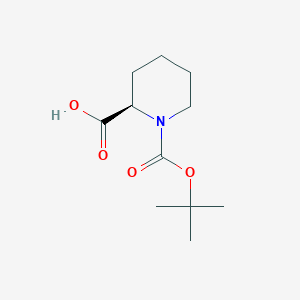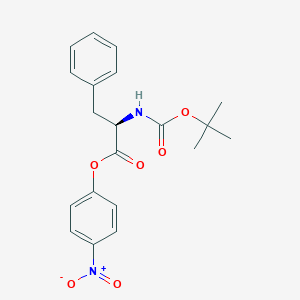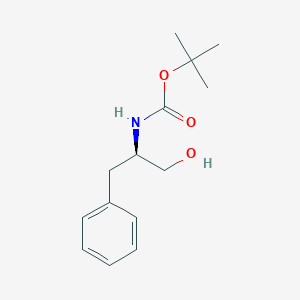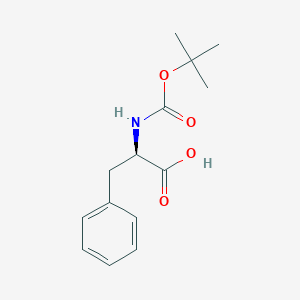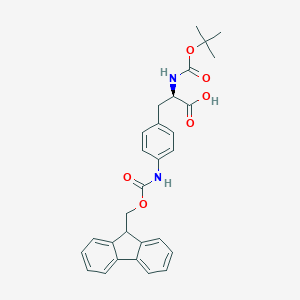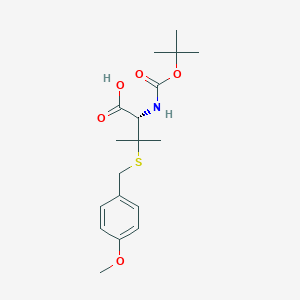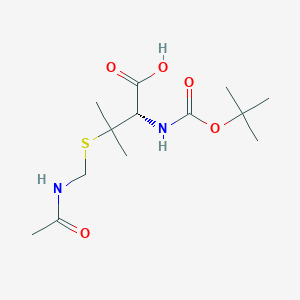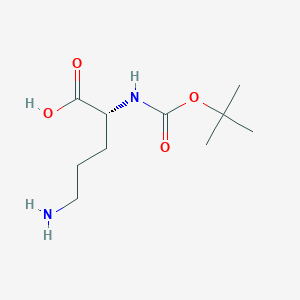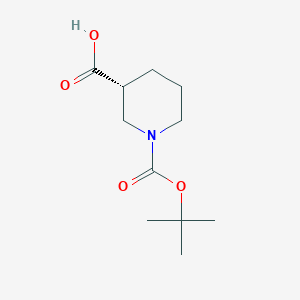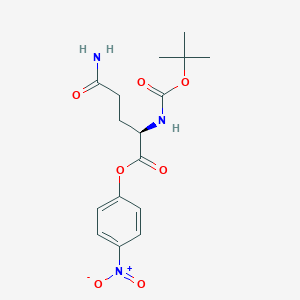
Boc-D-Gln-ONp
Vue d'ensemble
Description
Boc-D-Gln-ONp, also known as tert-butoxycarbonyl-D-glutamine 4-nitrophenyl ester, is a derivative of glutamine. It is commonly used in peptide synthesis due to its ability to act as a protecting group for amino acids. The compound has the molecular formula C16H21N3O7 and a molecular weight of 367.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-D-Gln-ONp is synthesized through the esterification of Boc-D-glutamine with 4-nitrophenol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput techniques to ensure consistency and efficiency. The compound is purified using chromatographic methods to achieve high purity levels required for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Gln-ONp undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-D-glutamine and 4-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at room temperature.
Substitution: Requires nucleophiles such as amines or thiols in the presence of a base like triethylamine
Major Products Formed
Hydrolysis: Boc-D-glutamine and 4-nitrophenol.
Substitution: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Boc-D-Gln-ONp is widely used in scientific research, particularly in:
Peptide Synthesis: Acts as a protecting group for amino acids, facilitating the synthesis of peptides and proteins.
Drug Development: Used in the synthesis of peptide-based drugs and enzyme inhibitors.
Enzyme Inhibition Studies: Serves as a substrate for studying enzyme kinetics and inhibition mechanisms .
Mécanisme D'action
The mechanism of action of Boc-D-Gln-ONp primarily involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group of glutamine, preventing unwanted side reactions during peptide bond formation. The 4-nitrophenyl ester moiety facilitates the coupling reaction with other amino acids or peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-glutamine 4-nitrophenyl ester: Similar in structure but differs in the stereochemistry of the glutamine moiety.
Boc-D-glutamine methyl ester: Another derivative used in peptide synthesis but with a different ester group .
Uniqueness
Boc-D-Gln-ONp is unique due to its specific stereochemistry and the presence of the 4-nitrophenyl ester group, which provides distinct reactivity and stability compared to other similar compounds .
Propriétés
IUPAC Name |
(4-nitrophenyl) (2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7/c1-16(2,3)26-15(22)18-12(8-9-13(17)20)14(21)25-11-6-4-10(5-7-11)19(23)24/h4-7,12H,8-9H2,1-3H3,(H2,17,20)(H,18,22)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMMCTZLXOVMFB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


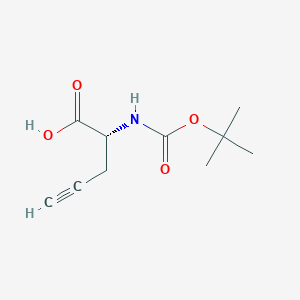

![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558455.png)
